molecular formula C14H18ClNO2 B5500497 N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide

N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide

Cat. No.: B5500497
M. Wt: 267.75 g/mol
InChI Key: YPDZGTYEOZDCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.1026065 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Monoamine Oxidase Inhibition : Fuller (1968) conducted kinetic studies on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, a compound structurally related to N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide, finding it to be a potent inhibitor of monoamine oxidase both in vitro and in vivo. This suggests potential applications in neuroscience research and possibly for the treatment of neuropsychiatric disorders (Fuller, 1968).

  • Antitumor Properties : Sharkey et al. (2000) examined the pharmacokinetics and antitumor properties of an enediol analogue inhibitor of glyoxalase I, highlighting its efficacy in inhibiting the growth of different tumor cell lines in vitro. This research indicates potential applications in cancer therapy and oncological research (Sharkey et al., 2000).

  • Synthetic Chemistry : Nakayama et al. (1998) explored the synthesis and properties of a compound involving bis(diethylamino)ethene, demonstrating the chemical reactivity and potential applications of such compounds in synthetic chemistry (Nakayama et al., 1998).

  • Pharmacokinetic Studies : Studies by Schlichter et al. (2000) on etifoxine, a compound with a similar structure, revealed its effects on GABA(A) receptor function. These findings have implications for understanding the pharmacokinetics and pharmacodynamics of related compounds (Schlichter et al., 2000).

  • Chemical Structure Analysis : Prasanth et al. (2015) conducted a detailed study on the molecular structure of a thioamide derivative, which provides insights into the structural characteristics of related compounds, including this compound (Prasanth et al., 2015).

  • Cancer Cell Proliferation : A study by Parihar et al. (2003) on the effects of 1-ethyl-2-benzimidazolinone on human prostate cancer cell proliferation provides insights into the potential impact of similar compounds on cancer treatment and research (Parihar et al., 2003).

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-12-7-3-4-8-13(12)18-10-9-16-14(17)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDZGTYEOZDCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.